molecular formula C8H2ClF7 B15051751 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride

2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride

Cat. No.: B15051751
M. Wt: 266.54 g/mol
InChI Key: QFGIIMLTXMRKHJ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride is a fluorinated organic compound with the molecular formula C8H2ClF7. It is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzyl chloride structure

Preparation Methods

The synthesis of 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride typically involves the fluorination of a suitable benzyl chloride precursor. One common method is the direct fluorination of 3-(trifluoromethyl)benzyl chloride using elemental fluorine or a fluorinating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride exerts its effects depends on its specific application. In chemical reactions, the presence of multiple fluorine atoms and the trifluoromethyl group can influence the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates and enhance the overall reaction rate. The molecular targets and pathways involved vary depending on the specific reaction or application being studied .

Comparison with Similar Compounds

2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride can be compared with other similar compounds, such as:

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a similar structure but with a bromine atom instead of chlorine.

    Pentafluorobenzyl chloride: This compound has five fluorine atoms attached to the benzyl chloride structure.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H2ClF7

Molecular Weight

266.54 g/mol

IUPAC Name

1-(chloromethyl)-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF7/c9-1-2-4(10)3(8(14,15)16)6(12)7(13)5(2)11/h1H2

InChI Key

QFGIIMLTXMRKHJ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)Cl

Origin of Product

United States

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